Cas no 1805186-91-7 (3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine)
3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine
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- Inchi: 1S/C8H5F2IN2/c1-4-5(2-12)8(11)13-3-6(4)7(9)10/h3,7H,1H3
- InChI Key: HJWQCXSTARHOSW-UHFFFAOYSA-N
- SMILES: IC1=C(C#N)C(C)=C(C=N1)C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 225
- XLogP3: 2.2
- Topological Polar Surface Area: 36.7
3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029042651-1g |
3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine |
1805186-91-7 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine
Comprehensive Overview of 3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine (CAS No. 1805186-91-7)
3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine (CAS No. 1805186-91-7) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine backbone substituted with cyano, difluoromethyl, iodo, and methyl groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure offers a robust platform for further functionalization, making it a valuable asset in drug discovery and material science.
The growing interest in 3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine is driven by its potential applications in developing novel small-molecule inhibitors and crop protection agents. Researchers are particularly intrigued by the difluoromethyl group, which is known to enhance metabolic stability and bioavailability in drug candidates. This feature aligns with the current trend in medicinal chemistry to optimize pharmacokinetic properties. Additionally, the iodo substituent provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in constructing complex molecular architectures.
In the context of agrochemical innovation, 3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine has shown promise as a precursor for pesticide development. The cyano group, in particular, is a common motif in many commercial herbicides and insecticides, contributing to their mode of action. With the increasing demand for sustainable farming solutions, this compound is being explored for its potential to yield environmentally friendly alternatives to traditional agrochemicals. Its structural features may help address challenges like pest resistance and soil contamination, which are hot topics in modern agriculture.
From a synthetic chemistry perspective, the compound’s multifunctional pyridine core offers a rich playground for structure-activity relationship (SAR) studies. The presence of both electron-withdrawing (cyano and difluoromethyl) and electron-donating (methyl) groups creates a unique electronic environment that can be fine-tuned for specific applications. This versatility is particularly relevant in the design of kinase inhibitors, a class of therapeutics that has seen exponential growth in oncology and inflammatory disease research. The compound’s iodo substituent also makes it a candidate for radiolabeling, a technique widely used in diagnostic imaging and drug metabolism studies.
The commercial availability of 3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine (CAS No. 1805186-91-7) has further accelerated its adoption in industrial and academic labs. Suppliers often highlight its high purity and stability under standard storage conditions, which are critical factors for researchers working on high-throughput screening or combinatorial chemistry. As the demand for tailor-made intermediates rises, this compound is poised to play a pivotal role in accelerating the discovery of next-generation therapeutics and agrochemicals.
In summary, 3-Cyano-5-(difluoromethyl)-2-iodo-4-methylpyridine represents a convergence of chemical innovation and practical utility. Its structural complexity and functional diversity make it a standout choice for researchers tackling some of the most pressing challenges in drug development and sustainable agriculture. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in the quest for novel solutions to global health and environmental issues.
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